1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-4-indazolecarboxamide is a member of indazoles.
Related Compounds
EPZ005687
Compound Description: EPZ005687 is a potent, selective, S-adenosyl methionine-competitive, small molecule inhibitor of EZH2. [, , , , , , , , , , , , , , ] It inhibits the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of silenced genes. [, , , , , , , , , , , , , ] EPZ005687 has been shown to inhibit the growth of a variety of cancer cells in vitro and in vivo, including leukemia, lymphoma, myeloma, and medulloblastoma cells. [, , , , , , , , , , , , , , ]
Relevance: EPZ005687 is structurally similar to 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide and shares the same mechanism of action. Both compounds are 2-pyridone-containing small molecules that bind to the SAM binding pocket of EZH2. [, , , , , , , , , , , , , ]
EPZ-6438
Compound Description: EPZ-6438 (Tazemetostat) is an orally bioavailable, S-adenosyl methionine-competitive EZH2 inhibitor. [, ] Similar to EPZ005687, it displays potent inhibition of EZH2 methyltransferase activity and a decrease in global H3K27 trimethylation. [] EPZ-6438 has demonstrated promising activity in clinical trials for the treatment of patients with relapsed or refractory B-cell lymphomas harboring EZH2 mutations. []
Relevance: Like the target compound 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, EPZ-6438 is a potent, selective inhibitor of EZH2 methyltransferase activity. [, ] Both are 2-pyridone compounds and are competitive inhibitors of SAM, highlighting their shared binding site on EZH2.
UNC1999
Compound Description: UNC1999 is a potent, orally bioavailable inhibitor of both EZH2 and EZH1, which are histone methyltransferases that catalyze trimethylation of lysine 27 on histone H3. [, , ] It exhibits antiproliferative activity against a variety of cancer cells, including diffuse large B-cell lymphoma cells. [, ]
Relevance: UNC1999 is a structurally similar compound to 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, containing the 2-pyridone moiety. [, , ] It also acts as a SAM-competitive inhibitor, suggesting a shared mechanism of action in targeting EZH2.
GSK343
Compound Description: GSK343 is a potent, selective, and SAM-competitive inhibitor of EZH2 methyltransferase activity. [, ] In preclinical studies, GSK343 demonstrated activity against lymphoma cell lines and in vivo efficacy in xenograft models. []
Relevance: GSK343 shares a similar structure with 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, featuring a 2-pyridone group in its structure. [, ] Both compounds are SAM-competitive inhibitors, signifying that they directly compete with SAM for binding to EZH2.
GSK126
Compound Description: GSK126 is a potent, selective, and SAM-competitive EZH2 inhibitor that has been shown to effectively inhibit the proliferation of a variety of cancer cell lines. [, , ] It can cross the blood-brain barrier, making it a potential therapeutic agent for brain tumors. [] GSK126 exhibits potent antitumor activity against xenograft models of EZH2 mutant lymphoma. []
Relevance: As with the target compound 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, GSK126 is a SAM-competitive and highly selective inhibitor of EZH2. [, , ] The presence of a 2-pyridone moiety in both compounds further emphasizes their structural similarities and shared mechanism of action.
EI1
Compound Description: EI1 is a highly selective and SAM-competitive inhibitor of EZH2. [, ] It effectively reduces H3K27 trimethylation levels and reactivates silenced tumor suppressor genes in cancer cells. [] EI1 has demonstrated preclinical efficacy in both in vitro and in vivo models of cancer, including lymphoma and myeloma.
Relevance: Like 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, EI1 acts as a competitive inhibitor of SAM, binding to the same site on EZH2. [, ] Both compounds contain the key 2-pyridone pharmacophore, further highlighting their shared mechanism of action in targeting EZH2.
3-Deazaneplanocin A (DZNep)
Compound Description: DZNep is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the biosynthesis of SAM. [] By inhibiting this enzyme, DZNep depletes cellular SAM levels and indirectly inhibits EZH2 activity. [] DZNep has demonstrated antitumor activity in several cancer types, including rhabdomyosarcoma. []
Relevance: Unlike 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, which is a direct and selective inhibitor of EZH2, DZNep acts indirectly by inhibiting SAM biosynthesis. [] While both compounds ultimately aim to reduce EZH2 activity, their mechanisms of action differ significantly.
Adenosine Dialdehyde (AdOx)
Compound Description: AdOx is an inhibitor of S-adenosylhomocysteine hydrolase, similar to DZNep. [] It disrupts SAM metabolism and indirectly inhibits the activity of methyltransferases, including EZH2. [] AdOx exhibits antiproliferative effects in various cancer cells, including rhabdomyosarcoma. []
Relevance: Similar to DZNep, AdOx differs from the target compound, 1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide, in its mechanism of inhibiting EZH2. [] AdOx does not directly inhibit EZH2 but instead targets SAM biosynthesis. [] While both compounds may converge on modulating EZH2 activity, their distinct approaches highlight the diversity of strategies for targeting this epigenetic regulator.
Overview
EPZ005687 is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzymatic subunit of the polycomb repressive complex 2 (PRC2). This compound is primarily recognized for its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing and cancer progression. The inhibition constant (Ki) of EPZ005687 is reported to be 24 nM, demonstrating a significant selectivity over other protein methyltransferases, including EZH1, by factors of 500 and 50, respectively.
Source
EPZ005687 was developed by researchers led by Knutson et al. in 2012, who aimed to create selective EZH2 inhibitors for therapeutic applications in oncology. The compound has been utilized in various biochemical assays and preclinical studies to evaluate its efficacy against lymphoma cells harboring EZH2 mutations.
Classification
EPZ005687 falls under the category of small molecule inhibitors, specifically targeting histone methyltransferases. It is classified as an epigenetic modulator due to its influence on chromatin structure and gene expression through histone modification.
Synthesis Analysis
The synthesis of EPZ005687 involves several key steps that leverage advanced organic chemistry techniques. The process begins with the bromocyclization of diketopiperazine derivatives, followed by a series of reactions including N-methylation, desilylation, and acetoxylation. These transformations yield intermediates that are further processed through cobalt(I)-catalyzed reductive coupling and stereoselective tetrahydroxylation to produce the final compound.
Methods
Bromocyclization: This step is crucial for forming the cyclic structure of diketopiperazine.
N-Methylation: Utilizes methyl iodide in the presence of lithium hexamethyldisilazane (LiHMDS) to introduce methyl groups.
Desilylation and Acetoxylation: These reactions modify protecting groups and introduce acetoxy functionalities.
Cobalt(I)-Catalyzed Reductive Coupling: A key step that facilitates the formation of dimeric products.
Stereoselective Tetrahydroxylation: Achieved using PyAgMnO4, which ensures high selectivity in hydroxyl group placement.
Molecular Structure Analysis
The molecular structure of EPZ005687 can be characterized by its unique arrangement of atoms that allows it to fit into the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. The compound's structural features contribute to its high affinity and selectivity for EZH2.
Structure Data
Chemical Formula: C16H16N4O
Molecular Weight: Approximately 284.32 g/mol
Key Functional Groups: Contains amine, aromatic, and methoxy groups that are essential for its biological activity.
Chemical Reactions Analysis
EPZ005687 primarily acts through competitive inhibition of EZH2, leading to decreased levels of H3K27 trimethylation. This alteration in histone modification status results in reactivation of tumor suppressor genes that are silenced in various cancers.
Reactions
Inhibition Reaction: EPZ005687 binds to the active site of EZH2, preventing substrate access.
Resulting Changes: The compound effectively reduces H3K27 methylation levels in treated cells, leading to apoptosis in cancerous cells with specific mutations.
Mechanism of Action
The mechanism by which EPZ005687 exerts its effects involves direct binding to the EZH2 enzyme, specifically at its SAM-binding pocket. This interaction inhibits the enzymatic activity responsible for transferring methyl groups from SAM to histone substrates.
Process Data
Inhibition Concentration (IC50): 54 nM
Effect on Cell Lines: Demonstrated significant cytotoxicity against lymphoma cell lines with mutant EZH2 alleles.
Physical and Chemical Properties Analysis
EPZ005687 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Physical Properties
Appearance: Typically appears as a white solid.
Solubility: Limited solubility in dimethyl sulfoxide (DMSO), requiring specific handling conditions to achieve higher concentrations.
Chemical Properties
Stability: Stable under standard laboratory conditions but may require specific storage protocols (e.g., below -20 °C).
Purity: Generally exceeds 95%, as determined by elemental analysis and spectroscopic methods such as NMR.
Applications
EPZ005687 has been primarily explored for its potential therapeutic applications in oncology, particularly for treating tumors characterized by aberrant EZH2 activity.
Scientific Uses
Cancer Therapy: Investigated for use in treating lymphomas and other cancers associated with mutations in EZH2.
Research Tool: Utilized in studies examining epigenetic regulation mechanisms and their implications in cancer biology.
Animal Models: Demonstrated efficacy in preclinical models, including osteoarthritis models where it delayed disease progression through intra-articular administration.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ON 146040 is the first dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways; inhibits PI3K α/δ isoforms with IC50 of 14/20 nM.IC50 value: 14/20 nM(PI3K α/δ) [1]Target: PI3K/Bcr-Abl inhibitorON 146040 was highly potent in killing hematologic tumor cells with IC50 values in the 150 to 1,000 nM range. In biochemical testing, ON 146040 inhibited PI3K α/δ isoforms (IC50 ≈ 14 and 20 nM, respectively) without having a major effect on β/γ isoforms (IC50 ≈ 3 and 1 μM, respectively). ON 146040 was also found to inhibit Abl1 and several mutant versions of this kinase (IC50 < 150 nM), although the compound was not found to be active against the T315I mutant. Following treatment with ON 146040, STAT3 and STAT5 phosphorylation were down-regulated in leukemia and myeloma cells.
Capreomycin is a polypeptide antibiotic first isolated from S. capreolus. It is cytotoxic to M. tuberculosis (MIC = 10 µg/ml). Capreomycin is more effective against M. tuberculosis when combined with aminoglycoside antibiotics. Capreomycin is a peptide antibiotic, commonly grouped with the aminoglycosides, which is given in combination with other antibiotics for MDR-tuberculosis. IC50 value:Target:The drug should not be given with streptomycin or other drugs that may damage the auditory vestibular nerve. Patients on this drug will often require audiology tests. It is a cyclic peptide. Capreomycin is administered intramuscularly and shows bacteriostatic activity.
Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity. Functionally preferring M1 muscarinic acetylcholine receptor agonist (pKi values are 7.1 (M1), 6.9 (M2), 7.4 (M3), 7.7 (M4) and 7.4 (M5)). Able to cross blood-brain barrier. Displays antipsychotic activity. Muscarinic receptors are G protein-coupled acetylcholine receptors that play diverse roles. Xanomeline (oxalate) is a potent agonist of muscarinic acetylcholine receptors (EC50 values are 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5, respectively). It has antipsychotic-like activities in rats and Cebus monkeys. M1 selective agonists, like Xanomeline (oxalate), enhance memory function and has utility in treating Alzheimer’s Disease. Xanomeline(LY246708) is a selective M1 muscarinic receptor agonist. IC50 value:Target: M1 muscarinic receptorin vitro: Xanomeline had high affinity for muscarinic receptors in brain homogenates, but had substantially less or no affinity for a number of other neurotransmitter receptors and uptake sites. In cells stably expressing genetic m1 receptors, xanomeline increased phospholipid hydrolysis in CHO, BHK and A9 L cells to 100, 72 and 55% of the nonselective agonist carbachol. In isolated tissues, xanomeline had high affinity for M1 receptors in the rabbit vas deferens (IC50 = 0.006 nM), low affinity for M2 receptors in guinea pig atria (EC50 = 3 microM), was a weak partial agonist in guinea pig ileum and was neither an agonist nor antagonist in guinea pig bladder. Xanomeline produced small increases in striatal acetylcholine levels and did not antagonize the large increases in acetylcholine produced by the nonselective muscarinic agonist oxotremorine, indicating that xanomeline did not block M2 autoreceptors. in vivo: Xanomeline increased striatal levels of dopamine metabolites, presumably by acting at M1 heteroreceptors on dopamine neurons to increase dopamine release. In contrast, xanomeline had only a relatively small effect on acetylcholine levels in brain, indicating that it is devoid of actions at muscarinic autoreceptors. The effects of xanomeline on ex vivo binding and DOPAC levels lasted for about 3 hr and were evident after oral administration. An analog of xanomeline with similar in vivo effects did not inhibit acetylcholinesterase or choline acetyltransferase and inhibited choline uptake only at concentrations much higher than those required to inhibit binding. These data indicate xanomeline is selective agonist for M1 over M2 and M3 receptors in vivo in rat.
Btk inhibitor 1 is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.IC50 value:Target: BtkFrom PCT Int. Appl. (2012), WO 2012158843 A2 20121122.
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
N-563 is an analogue of deoxyspergualin with an immunostimulating activity,it promotes resistance to Candida albicans infection in mice.In vivo: The protective effect of the N-563 against C. albicans infection was investigated in normal and immunosuppressed mice. In normal mice, N-563 treatment at 10 mg/kg for 3 days prior to infection significantly prolonged the survival time. In immunosuppressed mice treated with a single dose of cyclophosphamide 4 days prior to infection, N-563 at 3 and 10 mg/kg for 3 days prior to infection also significantly prolonged the survival time of mice. In addition, it augmented the phagocytic activity of neutrophils and enhanced the delayed type hypersensitivity reaction against C. albicans. Coincidentally, N-563 appeared to protect against secondary infection with C. albicans in the delayed type hypersensitivity-positive mice.[1]N-563 was dissolved in physiological saline and filtered through a Millipore filter (0.22μm).[1]
Asenapine hydrochloride inhibits adrenergic receptor (α1, α2A, α2B, α2C) with Ki of 0.25-1.2 nM and also inhibits 5-HT receptor (1A, 1B, 2A, 2B, 2C, 5A, 6, 7) with Ki of 0.03-4.0 nM.IC50 Value: 0.25-1.2 nM(Ki for adrenergic receptor); 0.03-4.0 nM(Ki for 5-HT receptor)Target: 5-HT Receptor; Adrenergic ReceptorAsenapine maleate is a 5-HT receptor antagonist (5-HT1A,1B, 5-HT2A, 2B, 2C, 5-HT5A, 5-HT6 and 5-HT7), a D2 antagonist, and an antipsychotic. Asenapine has a broad receptor affinity profile for most serotonergic, dopaminergic, and adrenergic receptors, with no appreciable affinity for muscarinic receptors. Asenapine may be a helpful treatment option for patients with schizophrenia when weight gain, dyslipidemia, and endocrine abnormalities are a concern.